molecular formula C12H17N3O2 B15179827 Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- CAS No. 38897-15-3

Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)-

Cat. No.: B15179827
CAS No.: 38897-15-3
M. Wt: 235.28 g/mol
InChI Key: FFNWKRYKSXEVFM-UHFFFAOYSA-N
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Description

Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- is a heterocyclic compound that features both isoxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted isoxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazolo(3,4-d)pyrimidin-4(1H)-one derivatives
  • Pyrimidine-based heterocycles
  • Isoxazole-containing compounds

Uniqueness

Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- stands out due to its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

38897-15-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-tert-butyl-3-propan-2-yl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H17N3O2/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16)

InChI Key

FFNWKRYKSXEVFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=O)NC(=NC2=NO1)C(C)(C)C

Origin of Product

United States

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